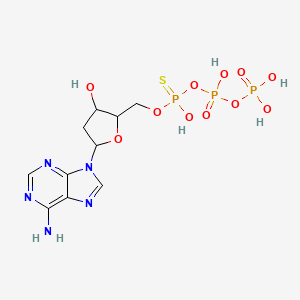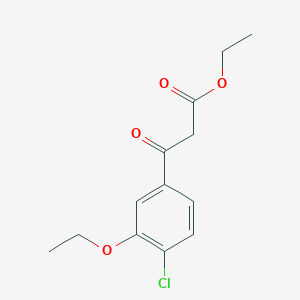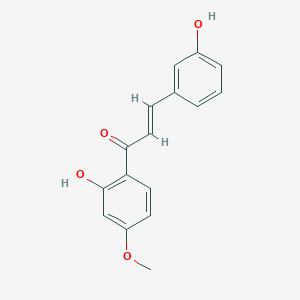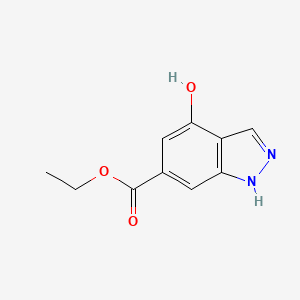
4-Chloro-3'-methyl-biphenyl-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3’-methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, containing a chlorine atom and a methyl group attached to the biphenyl structure
Preparation Methods
The synthesis of 4-Chloro-3’-methyl-biphenyl-2-ylamine typically involves aromatic substitution reactions. One common method is the reaction of 4-chlorobiphenyl with methylamine under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction conditions may include elevated temperatures and the presence of solvents like chloroform or methanol .
Chemical Reactions Analysis
4-Chloro-3’-methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines. .
Scientific Research Applications
4-Chloro-3’-methyl-biphenyl-2-ylamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: In the industrial sector, 4-Chloro-3’-methyl-biphenyl-2-ylamine is used in the production of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3’-methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of fungal growth. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Chloro-3’-methyl-biphenyl-2-ylamine can be compared with other similar compounds, such as:
4-Chloro-2-aminobiphenyl: This compound is similar in structure but lacks the methyl group.
2-Chloro-4’-methyl-biphenyl-4-ylamine: This compound has a similar structure but with the chlorine and methyl groups in different positions.
4’-Chloro-2-aminobiphenyl hydrochloride: This is a hydrochloride salt form of a similar compound, used in different industrial and research applications.
The uniqueness of 4-Chloro-3’-methyl-biphenyl-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
5-chloro-2-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12ClN/c1-9-3-2-4-10(7-9)12-6-5-11(14)8-13(12)15/h2-8H,15H2,1H3 |
InChI Key |
AFISGOCBYWVLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

